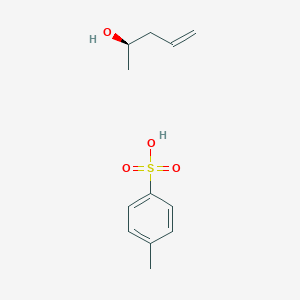![molecular formula C42H31N3O B12600024 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol CAS No. 878675-01-5](/img/structure/B12600024.png)
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound features a phenol group attached to a carbazole core, which is further substituted with diphenylamino groups. The presence of these functional groups imparts significant electronic and photophysical properties, making it a valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by the introduction of diphenylamino groups through nucleophilic substitution reactions. The final step involves the attachment of the phenol group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Mecanismo De Acción
The mechanism of action of 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it an effective photoredox catalyst. Its ability to absorb and emit light also makes it useful in photodynamic therapy and imaging applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Uniqueness
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol stands out due to its unique combination of a phenol group with a carbazole core and diphenylamino substituents. This structure imparts superior electronic and photophysical properties compared to similar compounds, making it highly valuable in advanced scientific and industrial applications.
Propiedades
Número CAS |
878675-01-5 |
|---|---|
Fórmula molecular |
C42H31N3O |
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
4-[3,6-bis(N-phenylanilino)carbazol-9-yl]phenol |
InChI |
InChI=1S/C42H31N3O/c46-38-25-21-35(22-26-38)45-41-27-23-36(43(31-13-5-1-6-14-31)32-15-7-2-8-16-32)29-39(41)40-30-37(24-28-42(40)45)44(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-30,46H |
Clave InChI |
ALAGSRXNPUYFCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
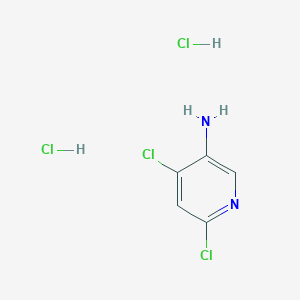

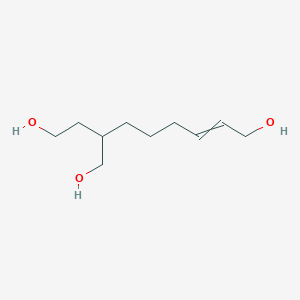
![[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12599983.png)
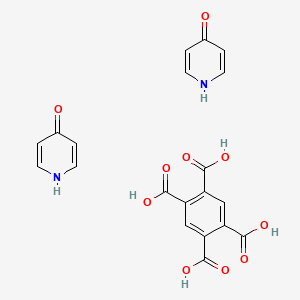
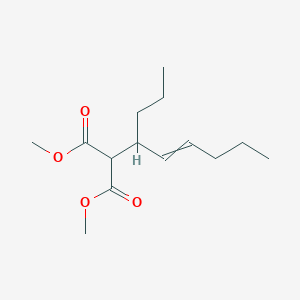
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
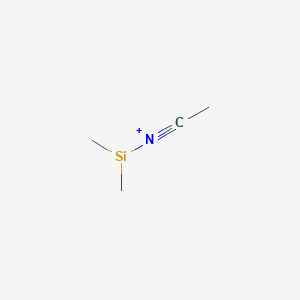
![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)

